Dadahol A
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Overview
Description
Dadahol A is a natural product found in Artocarpus dadah and Artocarpus lacucha with data available.
Scientific Research Applications
Biomedical Text-Based Discovery:
- The DAD-system, a concept-based Natural Language Processing system for PubMed citations, aids biomedical researchers in exploring new domains potentially useful for their disciplines. This system's operation was illustrated through a simulation that included the favorable effects of fish oil on patients suffering from Raynaud's disease (Weeber et al., 2000).
Isolation from Natural Sources:
- Dadahol A, identified as a lignan with significant biological activity, was isolated from the mulberry variety Jialing 20. This discovery laid the foundation for further research into bioactive compounds and lignans derived from mulberry (Yu-Heng Mao, 2008).
Cyclooxygenase Inhibitory Activity:
- Research on Artocarpus dadah led to the isolation of new compounds, including dadahols A and B, showing inhibitory effects against cyclooxygenase-1 and -2. This has implications in understanding the plant's medicinal properties and potential applications in treating inflammation (Su et al., 2002).
Implications in Space Research:
- A project named MoMa in the ASI framework utilized the space environment as a unique laboratory to study reactions of living organisms to microgravity and cosmic radiation, potentially providing insights into aging and quality of life improvements (Ambesi Impiombato et al., 2007).
Bioinformatics and Microbial Studies:
- Different bioinformatic pipelines, crucial for converting raw sequencing data into biologically meaningful information, have varying impacts on microbial studies, providing guidance for researchers in this field (Prodan et al., 2020).
Applications in Biomedicine:
- Terahertz (THz) imaging and sensing technologies, used in medical, military, and security applications, necessitate an understanding of THz biological effects for safe and effective use in biomedical research (Wilmink & Grundt, 2011).
Research Management Information Systems:
- The development of a scientific research management information system under a campus intranet environment addressed issues like data consistency and information sharing, enhancing management efficiency in research processes (Yang Jianxi, 2009).
properties
Product Name |
Dadahol A |
---|---|
Molecular Formula |
C39H38O12 |
Molecular Weight |
698.7 g/mol |
IUPAC Name |
[(E)-3-[4-[1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxypropan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C39H38O12/c1-46-32-23-28(12-17-31(32)42)38(45)35(24-50-37(44)19-11-26-8-15-30(41)16-9-26)51-39-33(47-2)21-27(22-34(39)48-3)5-4-20-49-36(43)18-10-25-6-13-29(40)14-7-25/h4-19,21-23,35,38,40-42,45H,20,24H2,1-3H3/b5-4+,18-10+,19-11+ |
InChI Key |
IKHAPHPJWABCCU-WGSZPKJISA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC(COC(=O)/C=C/C2=CC=C(C=C2)O)C(C3=CC(=C(C=C3)O)OC)O)OC)/C=C/COC(=O)/C=C/C4=CC=C(C=C4)O |
SMILES |
COC1=CC(=CC(=C1OC(COC(=O)C=CC2=CC=C(C=C2)O)C(C3=CC(=C(C=C3)O)OC)O)OC)C=CCOC(=O)C=CC4=CC=C(C=C4)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC(COC(=O)C=CC2=CC=C(C=C2)O)C(C3=CC(=C(C=C3)O)OC)O)OC)C=CCOC(=O)C=CC4=CC=C(C=C4)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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